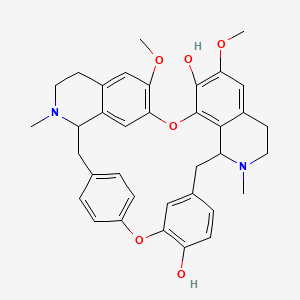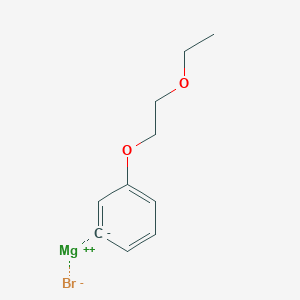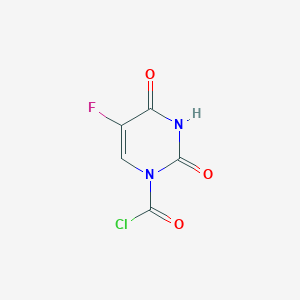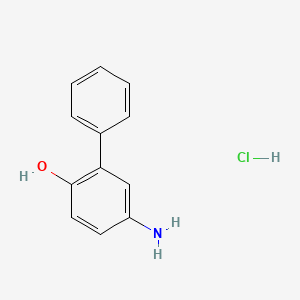![molecular formula C12H21ClN2O3S B13421715 N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride, also known as sotalol hydrochloride, is a medication used primarily for the treatment of abnormal heart rhythms. It is a non-selective beta-adrenergic receptor blocker with additional potassium channel blocking properties. This compound is known for its dual action, making it effective in managing both ventricular and atrial arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride involves several steps. One common method includes the reaction of 4-(2-hydroxyethyl)phenylmethanesulfonamide with isopropylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs with varying pharmacological properties.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is studied for its effects on cellular signaling pathways and ion channels.
Medicine: It is extensively researched for its therapeutic potential in treating arrhythmias and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Mechanism of Action
The mechanism of action of N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride involves its dual role as a beta-adrenergic receptor blocker and a potassium channel blocker. By blocking beta-adrenergic receptors, it reduces the heart rate and contractility, which helps in managing arrhythmias. Additionally, its potassium channel blocking properties prolong the repolarization phase of the cardiac action potential, further stabilizing the heart rhythm .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another non-selective beta-blocker used for treating arrhythmias but lacks potassium channel blocking properties.
Amiodarone: A potassium channel blocker with additional antiarrhythmic properties but has a different chemical structure.
Metoprolol: A selective beta-1 blocker used for similar indications but with a different pharmacological profile
Uniqueness
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride is unique due to its dual action as both a beta-blocker and a potassium channel blocker. This combination makes it particularly effective in managing a wide range of arrhythmias compared to other compounds that may only target one pathway .
Properties
Molecular Formula |
C12H21ClN2O3S |
|---|---|
Molecular Weight |
308.83 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-12(8-15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H |
InChI Key |
AYZPQJDJFCKNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CO)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















